(2-Chloro-5-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Chloro-5-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst and a suitable base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), to facilitate the transmetalation step . The resulting boronate esters can be hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides can be used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
(2-Chloro-5-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-5-cyclopropylphenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
(2-Chloro-5-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its reactivity and stability.
(2-Chloro-5-fluorophenyl)boronic Acid: Contains a fluorine atom instead of a cyclopropyl group, influencing its electronic properties and reactivity.
Uniqueness
(2-Chloro-5-cyclopropylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group on the phenyl ring. This combination imparts distinct steric and electronic effects, making it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H10BClO2 |
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Molecular Weight |
196.44 g/mol |
IUPAC Name |
(2-chloro-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 |
InChI Key |
XMHZVCZDVFRQFL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)Cl)(O)O |
Origin of Product |
United States |
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